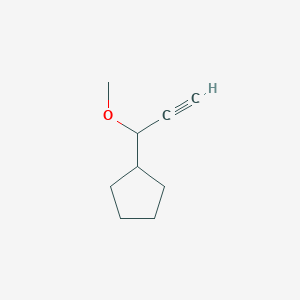

(1-Methoxyprop-2-yn-1-yl)cyclopentane

説明

(1-Methoxyprop-2-yn-1-yl)cyclopentane is a cyclopentane derivative featuring a methoxy-substituted propargyl group (1-methoxyprop-2-yn-1-yl) attached to the cyclopentane ring. This structure combines the rigidity of the cyclopentane core with the reactivity of an alkyne and the polarity of a methoxy group. Cyclopentane derivatives are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their tunable physicochemical properties .

特性

分子式 |

C9H14O |

|---|---|

分子量 |

138.21 g/mol |

IUPAC名 |

1-methoxyprop-2-ynylcyclopentane |

InChI |

InChI=1S/C9H14O/c1-3-9(10-2)8-6-4-5-7-8/h1,8-9H,4-7H2,2H3 |

InChIキー |

RVJQJNAKJLEZQQ-UHFFFAOYSA-N |

正規SMILES |

COC(C#C)C1CCCC1 |

製品の起源 |

United States |

準備方法

The synthesis of (1-Methoxyprop-2-yn-1-yl)cyclopentane typically involves the alkylation of cyclopentane with a methoxypropynyl halide under basic conditions. One common method includes the use of propargyl bromide and sodium hydroxide in a phase-transfer catalysis system . The reaction is carried out in a solvent such as toluene, which facilitates the transfer of the reactants between phases, leading to the formation of the desired product.

化学反応の分析

(1-Methoxyprop-2-yn-1-yl)cyclopentane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to form alkanes.

科学的研究の応用

(1-Methoxyprop-2-yn-1-yl)cyclopentane has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate metabolic pathways.

作用機序

The mechanism of action of (1-Methoxyprop-2-yn-1-yl)cyclopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropynyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects .

類似化合物との比較

Structural and Functional Group Analysis

The following table summarizes key cyclopentane derivatives and their distinguishing features:

生物活性

(1-Methoxyprop-2-yn-1-yl)cyclopentane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in research and medicine, drawing from diverse studies and sources.

The chemical structure of (1-Methoxyprop-2-yn-1-yl)cyclopentane can be represented by the following properties:

| Property | Value |

|---|---|

| CAS Number | 2639449-43-5 |

| Molecular Formula | C8H10O |

| Molecular Weight | 138.16 g/mol |

| IUPAC Name | (1-Methoxyprop-2-yn-1-yl)cyclopentane |

Biological Activity

Research indicates that (1-Methoxyprop-2-yn-1-yl)cyclopentane exhibits various biological activities, including:

Antimicrobial Properties

Studies have explored the antimicrobial potential of this compound. It has shown efficacy against several bacterial strains, suggesting its role as a candidate for developing new antimicrobial agents. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

Preliminary investigations highlight its potential as an anticancer agent. In vitro studies have demonstrated that (1-Methoxyprop-2-yn-1-yl)cyclopentane can induce apoptosis in cancer cell lines, particularly those associated with breast and colon cancers. The compound appears to inhibit cell proliferation by interfering with the cell cycle.

The biological activity of (1-Methoxyprop-2-yn-1-yl)cyclopentane is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as those regulating cell division and apoptosis.

- Receptor Modulation : It has been suggested that (1-Methoxyprop-2-yn-1-yl)cyclopentane can bind to receptors on the surface of cells, influencing signaling pathways that control cellular responses.

Case Studies

Several case studies have been conducted to evaluate the efficacy of (1-Methoxyprop-2-yn-1-yl)cyclopentane:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as a therapeutic agent in treating infections.

Study 2: Anticancer Potential

In vitro tests on MCF-7 breast cancer cells revealed that treatment with (1-Methoxyprop-2-yn-1-yl)cyclopentane resulted in a 70% reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting effective induction of programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。